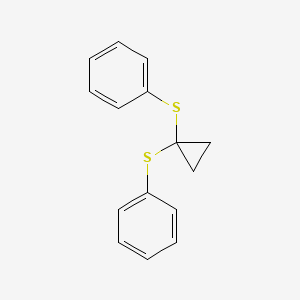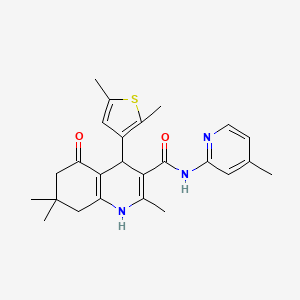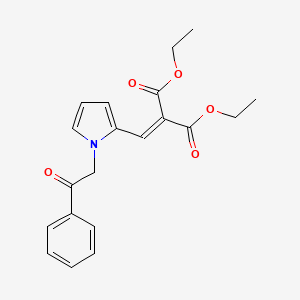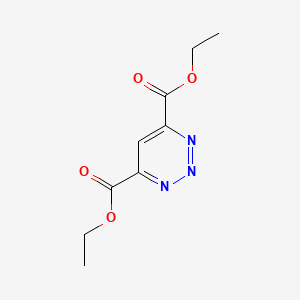![molecular formula C24H50O6 B12052375 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)
2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with the molecular formula C24H50O6. It is a member of the polyethylene glycol ether family, characterized by its long hydrophobic alkyl chain and hydrophilic ethylene glycol units. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to tetradecanol. The reaction is catalyzed by a base such as potassium hydroxide (KOH) and carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation.
Step 1: Tetradecanol is reacted with ethylene oxide in the presence of KOH at elevated temperatures (around 150°C) and pressures.
Step 2: The reaction mixture is then subjected to further ethoxylation by adding more ethylene oxide until the desired number of ethylene glycol units is achieved.
Step 3: The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of tetradecanol and ethylene oxide, with real-time monitoring to ensure consistent product quality. The final product is often subjected to rigorous quality control tests to meet industry standards.
化学反应分析
Types of Reactions
2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers.
Substitution: Formation of halides or amines.
科学研究应用
2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.
作用机制
The mechanism of action of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chain with the oil phase and its hydrophilic ethylene glycol units with the water phase. This alignment stabilizes emulsions and enhances the solubility of hydrophobic compounds.
相似化合物的比较
Similar Compounds
2-[2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: Similar structure but with shorter alkyl chain.
2-[2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methoxy group instead of a tetradecoxy group.
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethanol: Contains a mercapto group, offering different reactivity.
Uniqueness
2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is unique due to its long hydrophobic alkyl chain, which imparts superior surfactant properties compared to similar compounds with shorter chains or different functional groups. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
属性
分子式 |
C24H50O6 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-26-17-19-28-21-23-30-24-22-29-20-18-27-16-14-25/h25H,2-24H2,1H3 |
InChI 键 |
KXGOCXPKKMVOSB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)

![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-](/img/structure/B12052327.png)



![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)

![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)
